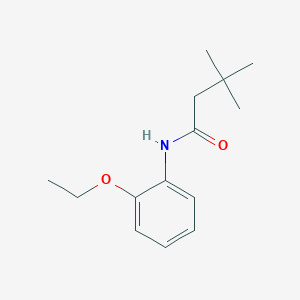
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1975 and has since been extensively studied for its pharmacological properties.
Mecanismo De Acción
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Etofenamate has also been shown to reduce the activity of neutrophils, which are white blood cells that play a role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has been found to have antiplatelet effects, which may be beneficial in the prevention of thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide is its broad spectrum of activity. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has a relatively low incidence of adverse effects, making it a safe and well-tolerated drug.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide in lab experiments. One limitation is that it may interfere with the activity of other enzymes besides COX, which could lead to unintended effects. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide may have different effects depending on the dose and duration of treatment, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-3,3-dimethylbutanamide. One area of interest is the development of new formulations of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide that could improve its efficacy and safety. Another area of interest is the identification of new targets for N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could expand its therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could help to elucidate its mechanism of action and identify new therapeutic applications.
Métodos De Síntesis
Etofenamate is synthesized by reacting 2-ethoxyphenol with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etofenamate has also been found to have antipyretic and antiplatelet effects. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-9-7-6-8-11(12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
Clave InChI |
RMXMKPCRYDJLJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
amino]acetamide](/img/structure/B297047.png)
amino]acetamide](/img/structure/B297049.png)
amino]acetamide](/img/structure/B297050.png)